3-Bromo-4-(1-oxopropyl)thiophene
Description
3-Bromo-4-(1-oxopropyl)thiophene is a substituted thiophene derivative featuring a bromine atom at the 3-position and a 1-oxopropyl group (a ketone-containing side chain) at the 4-position of the thiophene ring. Thiophene-based compounds are pivotal in medicinal and materials chemistry due to their electronic properties, structural versatility, and biological relevance . This compound is of interest in drug discovery and organic synthesis, particularly in reactions requiring regioselective modifications or catalytic transformations.
Properties
Molecular Formula |
C7H7BrOS |
|---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
1-(4-bromothiophen-3-yl)propan-1-one |
InChI |
InChI=1S/C7H7BrOS/c1-2-7(9)5-3-10-4-6(5)8/h3-4H,2H2,1H3 |
InChI Key |
MQSPESZARNWMRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CSC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiophene Derivatives
Substituents on the thiophene ring significantly influence physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of 3-Bromo-4-(1-oxopropyl)thiophene with analogous compounds:
Substituent Effects on Physicochemical Properties
| Compound | Substituents | Molecular Weight (g/mol) | Polarity | Solubility (Inferred) |
|---|---|---|---|---|
| This compound | Br, 1-oxopropyl | ~221.1 | High | Moderate in polar aprotic solvents |
| Thiophene | None | 84.14 | Low | Insoluble in water |
| 2-Bromothiophene | Br | 163.03 | Moderate | Low in water |
| 3-Acetylthiophene | Acetyl (COCH₃) | 126.16 | High | Soluble in acetone |
| 3-Methylthiophene | Methyl | 98.17 | Low | Insoluble in water |
- Key Observations: The 1-oxopropyl group increases polarity compared to alkyl-substituted thiophenes (e.g., 3-methylthiophene), likely improving solubility in polar solvents.
Reactivity in Chemical Transformations
Thiophene derivatives undergo reactions such as electrophilic substitution, cross-coupling, and hydrodesulfurization (HDS).
Electrophilic Substitution :
- Bromine at the 3-position deactivates the thiophene ring, directing further substitutions to the less hindered 5-position. This contrasts with 3-acetylthiophene, where the electron-withdrawing acetyl group similarly deactivates the ring but may stabilize intermediates via resonance .
- In comparison, 2-bromothiophene exhibits higher reactivity in coupling reactions (e.g., Suzuki-Miyaura) due to the proximity of bromine to the sulfur atom, which alters electronic distribution.
- Hydrodesulfurization (HDS): In HDS processes, substituted thiophenes generally exhibit lower reactivity than simpler analogs. Inference: this compound’s bulky substituents likely further reduce HDS efficiency compared to unsubstituted thiophene, though specific data are absent in the provided evidence.
Preparation Methods
Synthesis of 3-Bromo-4-iodothiophene
The synthesis begins with the preparation of 3-bromo-4-iodothiophene, a critical intermediate. This step involves sequential halogenation of thiophene to introduce bromine and iodine at specific positions. Directed metalation strategies are often employed, where 3-bromothiophene is treated with a strong base such as lithium diisopropylamide (LDA) to deprotonate the 4-position, followed by quenching with iodine to yield 3-bromo-4-iodothiophene.
Sonogashira Coupling with Trimethylsilylacetylene
The iodinated intermediate undergoes a Sonogashira coupling with trimethylsilylacetylene (TMSA) under palladium catalysis. Typical conditions include:
-
Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%)
-
Base : Triethylamine
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : 60–80°C
-
Reaction Time : 12–24 hours
This step replaces the iodine atom with a trimethylsilyl-protected ethynyl group, yielding 3-bromo-4-(trimethylsilylethynyl)thiophene.
Desilylation to 3-Bromo-4-ethynylthiophene
The trimethylsilyl (TMS) group is removed using tetrabutylammonium fluoride (TBAF) in THF, resulting in 3-bromo-4-ethynylthiophene. This intermediate is highly reactive, necessitating careful handling to prevent polymerization.
Hydration to Form the Propanoyl Group
The ethynyl group is hydrated to a ketone using mercury(II) sulfate (HgSO₄) in dilute sulfuric acid. Alternative mercury-free methods, such as gold nanoparticle catalysts, have also been explored for greener synthesis:
-
Catalyst : HgSO₄ (0.1 equiv) or Au/TiO₂ (1 wt%)
-
Solvent : H₂O/H₂SO₄ (3:1 v/v)
-
Temperature : 80–100°C
-
Reaction Time : 4–6 hours
This step achieves quantitative conversion to 3-bromo-4-(1-oxopropyl)thiophene, with yields averaging 65% over four steps.
Alternative Synthetic Approaches
Friedel-Crafts Acylation Challenges
Friedel-Crafts acylation of 3-bromothiophene with propanoyl chloride faces regioselectivity issues. The bromine atom at position 3 acts as a meta-director, steering electrophilic substitution to positions 2 or 5 rather than the desired 4-position. Computational studies confirm the electron-withdrawing effect of bromine reduces ring reactivity, rendering this method impractical.
Grignard Addition-Oxidation Strategy
A proposed route involves:
-
Formylation : Introducing a formyl group at position 4 of 3-bromothiophene via Vilsmeier-Haack formylation.
-
Grignard Addition : Reacting the aldehyde with methylmagnesium bromide to form a secondary alcohol.
-
Oxidation : Converting the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄).
However, the formylation step is hindered by the bromine’s directing effects, leading to low yields (<20%).
Reaction Optimization and Mechanistic Insights
Catalyst Screening in Sonogashira Coupling
Comparative studies of palladium catalysts reveal that Pd(PPh₃)₂Cl₂ outperforms PdCl₂(dppf) in coupling efficiency (75% vs. 60% yield). Copper iodide remains essential for transmetalation, while polar solvents like DMF improve reaction rates.
Hydration Conditions and Green Chemistry
Mercury-based hydration, though effective, poses environmental and safety concerns. Gold-catalyzed hydration offers a sustainable alternative, achieving 85% yield with negligible metal leaching. Reaction kinetics follow a first-order dependence on alkyne concentration.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.2 Hz, 1H, Th-H), 7.32 (d, J = 3.2 Hz, 1H, Th-H), 3.02 (q, J = 7.1 Hz, 2H, CH₂), 1.20 (t, J = 7.1 Hz, 3H, CH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Br stretch).
-
MS (ESI+) : m/z 219.0 [M+H]⁺.
Purity and Yield Optimization
Chromatographic purification (silica gel, hexane/ethyl acetate 4:1) enhances purity to >98%. Recrystallization from ethanol further improves crystalline quality.
Industrial-Scale Considerations
Cost Analysis
The Sonogashira route, while reliable, incurs high costs due to palladium catalysts and iodinated precursors. Bulk pricing for this compound averages $450–$600 per gram, driven by synthetic complexity.
Q & A
Q. What computational tools predict the reactivity of this compound in nucleophilic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
